

A Technical Guide to the Photophysical Properties of Cyanine7.5 Carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyanine7.5 carboxylic*

Cat. No.: *B12377982*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Cyanine7.5 (Cy7.5) carboxylic acid, a near-infrared (NIR) fluorescent dye. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering the use of Cy7.5 carboxylic acid in their work, such as in in vivo imaging, fluorescence microscopy, and targeted drug delivery.

Core Photophysical and Chemical Properties

Cyanine7.5 carboxylic acid is a NIR fluorescent dye characterized by its long-wave emission, making it particularly suitable for deep-tissue imaging applications where minimizing autofluorescence from biological tissues is crucial. The carboxylic acid functional group allows for covalent conjugation to a variety of biomolecules, including antibodies, peptides, and nucleic acids, enabling the tracking and visualization of these molecules in biological systems.

Quantitative Data Summary

The photophysical properties of **Cyanine7.5 carboxylic** acid and its water-soluble sulfated analogue, **Sulfo-Cyanine7.5 carboxylic** acid, are summarized in the tables below. These values are essential for designing and executing experiments that rely on fluorescence detection.

Property	Cyanine7.5 Carboxylic Acid	Sulfo-Cyanine7.5 Carboxylic Acid	Source(s)
Absorption Maximum (λ_{max})	~788 nm	~778 nm	
Emission Maximum (λ_{em})	~808 nm	~797 nm	
Molar Extinction Coefficient (ϵ)	~223,000 M ⁻¹ cm ⁻¹	~222,000 M ⁻¹ cm ⁻¹	
Fluorescence Quantum Yield (Φ)	~0.10	0.09	
Molecular Weight	685.34 g/mol	1083.41 g/mol (as potassium salt)	
Solubility	Soluble in organic solvents (DMSO, DMF), low solubility in water	Good solubility in water, DMF, and DMSO	

Table 1: Photophysical Properties of **Cyanine7.5 Carboxylic Acid** and its Sulfated Analog.

Experimental Protocols

Accurate characterization of the photophysical properties of **Cyanine7.5 carboxylic acid** is critical for its effective application. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined using the Beer-Lambert law, which relates absorbance to concentration.

Materials:

- **Cyanine7.5 carboxylic acid**

- Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Stock Solution Preparation: Accurately weigh a small amount of **Cyanine7.5 carboxylic acid** and dissolve it in a known volume of DMSO to prepare a concentrated stock solution (e.g., 1 mM).
- Serial Dilutions: Prepare a series of dilutions of the stock solution in PBS. The final concentrations should yield absorbance values between 0.1 and 1.0 at the absorption maximum.
- Absorbance Measurement:
 - Use PBS as a blank to zero the spectrophotometer at the absorption maximum of the dye (~788 nm).
 - Measure the absorbance of each dilution at this wavelength.
- Data Analysis:
 - Plot absorbance versus concentration (in mol/L).
 - Perform a linear regression of the data. The slope of the line is the molar extinction coefficient (ϵ) in $\text{M}^{-1}\text{cm}^{-1}$.

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of fluorescence. The relative method compares the fluorescence of the sample to a standard with a known quantum yield.

Materials:

- **Cyanine7.5 carboxylic** acid solution (prepared as in Protocol 1)
- A suitable NIR reference standard with a known quantum yield (e.g., IRDye 800CW)
- Spectrofluorometer
- Quartz cuvettes

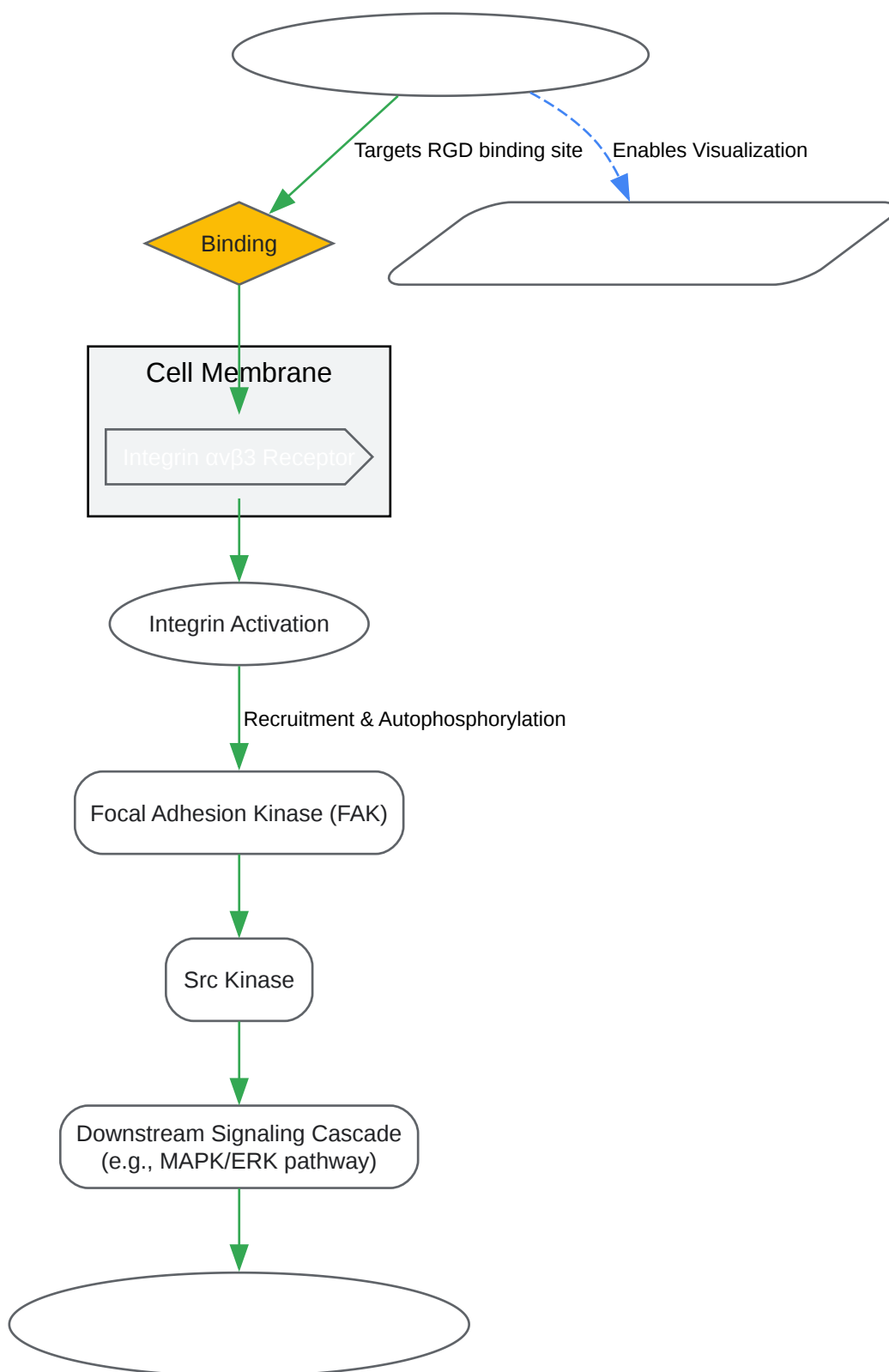
Procedure:

- **Prepare Solutions:** Prepare dilute solutions of both **Cyanine7.5 carboxylic** acid and the reference standard in the same solvent (e.g., PBS). The absorbance of these solutions at the excitation wavelength should be low (ideally < 0.1) to minimize inner filter effects.
- **Measure Absorbance:** Record the absorbance of each solution at the chosen excitation wavelength.
- **Measure Fluorescence Emission:**
 - Set the excitation wavelength of the spectrofluorometer to the absorbance maximum.
 - Record the fluorescence emission spectrum for both the sample and the reference standard, ensuring identical instrument settings (e.g., excitation and emission slit widths).
- **Data Analysis:**
 - Integrate the area under the emission curve for both the sample and the standard to obtain the total fluorescence intensity.
 - Calculate the quantum yield of the sample (Φ_{sample}) using the following equation:
$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$$
 Where:
 - Φ is the quantum yield
 - I is the integrated fluorescence intensity

- A is the absorbance at the excitation wavelength
- n is the refractive index of the solvent
- 'sample' and 'std' refer to the sample and the standard, respectively.

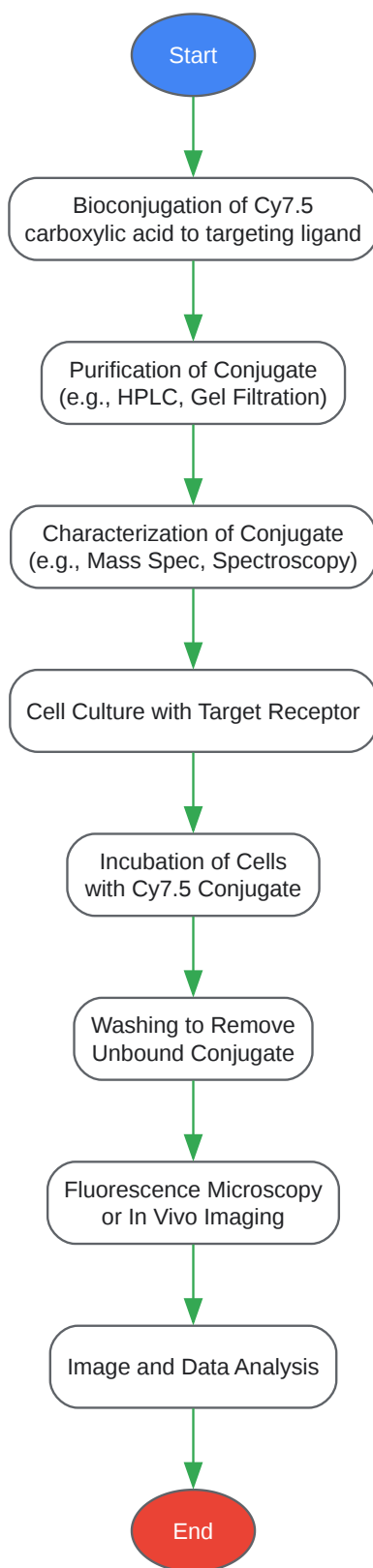
Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate a representative signaling pathway that can be studied using **Cyanine7.5 carboxylic** acid conjugates and a general experimental workflow for their use in cellular imaging.



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Caption: Integrin signaling pathway initiated by a Cy7.5-RGD conjugate.



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Caption: Experimental workflow for cellular imaging with Cy7.5 conjugates.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com